molecular formula C8H12N4 B1374374 5-(Dimethylamino)pyridine-2-carboximidamide CAS No. 1265277-51-7

5-(Dimethylamino)pyridine-2-carboximidamide

Cat. No. B1374374
CAS RN: 1265277-51-7
M. Wt: 164.21 g/mol
InChI Key: JUQCMVOAADFKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylamino)pyridine-2-carboximidamide is a chemical compound with the molecular formula C8H12N4 . It is used in various chemical reactions and has been noted in scientific literature .


Molecular Structure Analysis

The molecular structure of 5-(Dimethylamino)pyridine-2-carboximidamide is based on a pyridine scaffold, which is a basic aromatic ring structure containing one nitrogen atom . The dimethylamino group and the carboximidamide group are attached to the pyridine ring .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(Dimethylamino)pyridine-2-carboximidamide are not detailed in the available literature, pyridine compounds are known to participate in a variety of chemical reactions due to their basicity and the presence of a nitrogen atom in the aromatic ring .

Scientific Research Applications

Anticancer Applications

5-(Dimethylamino)pyridine-2-carboximidamide: is a derivative of pyrimidine, which is a core structure in many anticancer agents. The compound’s ability to interfere with DNA replication makes it a candidate for developing new anticancer drugs. It can be used to synthesize molecules with improved drug-likeness and ADME-Tox properties .

Antimicrobial and Antifungal Activities

The structural versatility of pyrimidine derivatives, including 5-(Dimethylamino)pyridine-2-carboximidamide , allows for the development of compounds with potent antimicrobial and antifungal activities. This is crucial in the fight against drug-resistant strains of bacteria and fungi .

Cardiovascular Therapeutics

Pyrimidine derivatives are known to exhibit cardiovascular benefits5-(Dimethylamino)pyridine-2-carboximidamide could be used to synthesize compounds that act as cardiovascular agents, potentially aiding in the treatment of hypertension and other heart-related conditions .

Anti-Inflammatory and Analgesic Properties

The compound’s framework is conducive to the synthesis of agents with anti-inflammatory and analgesic properties. This makes it valuable in the creation of new pain management medications .

Antidiabetic Potential

Research indicates that pyrimidine derivatives can be effective in treating diabetes5-(Dimethylamino)pyridine-2-carboximidamide may serve as a precursor in the synthesis of DPP-IV inhibitors, which are a class of antidiabetic drugs .

Neuroprotective Effects

The compound can be used to develop neuroprotective drugs, which could play a role in treating neurodegenerative diseases. It may help in synthesizing molecules that protect retinal ganglion cells, offering potential benefits in ocular health .

Future Directions

Pyridine compounds, including 5-(Dimethylamino)pyridine-2-carboximidamide, are of interest in current research due to their potential therapeutic properties, such as antimicrobial and antiviral activities . They are also being studied for their potential use in the synthesis of new pharmacologically-active compounds .

properties

IUPAC Name

5-(dimethylamino)pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-12(2)6-3-4-7(8(9)10)11-5-6/h3-5H,1-2H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQCMVOAADFKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Dimethylamino)pyridine-2-carboximidamide
Reactant of Route 2
5-(Dimethylamino)pyridine-2-carboximidamide
Reactant of Route 3
Reactant of Route 3
5-(Dimethylamino)pyridine-2-carboximidamide
Reactant of Route 4
5-(Dimethylamino)pyridine-2-carboximidamide
Reactant of Route 5
5-(Dimethylamino)pyridine-2-carboximidamide
Reactant of Route 6
Reactant of Route 6
5-(Dimethylamino)pyridine-2-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.